molecular formula C20H19NO2 B14432317 2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole CAS No. 82238-45-7

2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole

Cat. No.: B14432317
CAS No.: 82238-45-7
M. Wt: 305.4 g/mol
InChI Key: WUTGIDVJCQUUAJ-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3-methylbut-2-en-1-yl group and two phenyl groups attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxazole ring. Common starting materials include 2-aminophenol and benzoyl chloride.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction. This involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the 3-Methylbut-2-en-1-yl Group: The 3-methylbut-2-en-1-yl group is introduced through an etherification reaction. This involves the reaction of the oxazole compound with 3-methylbut-2-en-1-ol in the presence of a strong acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced derivatives with hydrogenated oxazole rings.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole: shares similarities with other oxazole derivatives such as:

Uniqueness

  • The presence of the 3-methylbut-2-en-1-yl group and the specific substitution pattern on the oxazole ring make this compound unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

82238-45-7

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(3-methylbut-2-enoxy)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C20H19NO2/c1-15(2)13-14-22-20-21-18(16-9-5-3-6-10-16)19(23-20)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3

InChI Key

WUTGIDVJCQUUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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